Arginyl-2-amino-5-phosphono-3-pentenoic acid

Vue d'ensemble

Description

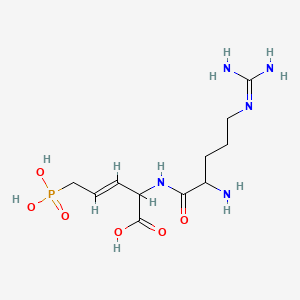

Arginyl-2-amino-5-phosphono-3-pentenoic acid: is a compound commonly found in peptide antibiotics known as rhizocticins. These antibiotics are produced by certain strains of the bacterium Bacillus subtilis. The compound is notable for its unique structure, which includes an L-arginine residue linked to a phosphono-3-pentenoic acid moiety. This structure imparts significant biological activity, particularly in inhibiting the growth of fungi and certain bacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of arginyl-2-amino-5-phosphono-3-pentenoic acid typically involves the use of L-amino acid ligases. These enzymes catalyze the formation of peptide bonds between unprotected L-amino acids in an ATP-dependent manner. The enzyme RizA from Bacillus subtilis NBRC3134 has been shown to specifically synthesize dipeptides with L-arginine at the N-terminus . The reaction conditions generally include the presence of ATP and Mg²⁺ ions, with the reaction being carried out at a pH of around 8.0 and a temperature of 30°C .

Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. The genes encoding the necessary enzymes, such as RizA, can be cloned and expressed in suitable host organisms like Escherichia coli. The recombinant enzymes are then purified and used in biocatalytic processes to produce the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: Arginyl-2-amino-5-phosphono-3-pentenoic acid primarily undergoes peptide bond formation reactions. It can also participate in phosphorylation reactions due to the presence of the phosphono group.

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include ATP, Mg²⁺ ions, and the necessary amino acid substrates. The reactions are typically carried out in a buffered solution at a slightly alkaline pH .

Major Products: The major products formed from these reactions are dipeptides and oligopeptides containing the this compound moiety. These products are often biologically active and can exhibit antimicrobial properties .

Applications De Recherche Scientifique

Pharmaceutical Development

Arginyl-2-amino-5-phosphono-3-pentenoic acid has shown promise in pharmaceutical applications due to its antimicrobial properties. It is being explored for potential use in developing new antibiotics and antifungal agents. Studies indicate that this compound can effectively inhibit the growth of certain pathogens, making it a candidate for further investigation in drug formulation.

Neuropharmacology

The compound's structural analogs, such as D-AP5 (D-2-amino-5-phosphonopentanoic acid), are known NMDA receptor antagonists. These analogs have been studied for their roles in modulating synaptic transmission and their potential therapeutic effects in neurological disorders such as Alzheimer's disease and chronic pain management . Research suggests that NMDA receptor antagonists can protect against excitotoxicity, which is linked to neurodegenerative diseases.

Agricultural Applications

In agriculture, this compound is being investigated for its potential as a herbicide or plant growth regulator. Its phosphonate structure allows it to interact with various biological systems in plants, potentially enhancing resistance to diseases or pests. Preliminary studies indicate that compounds with similar structures can inhibit the growth of unwanted vegetation while promoting crop health.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at low concentrations, highlighting its potential as a lead compound in antibiotic development.

Case Study 2: Neuroprotective Effects

Research on D-AP5 has shown that it can mitigate memory impairment in animal models subjected to excitotoxic injury. This suggests that this compound and its derivatives may offer neuroprotective benefits, warranting further exploration for therapeutic applications in cognitive disorders .

Mécanisme D'action

The mechanism of action of arginyl-2-amino-5-phosphono-3-pentenoic acid involves its incorporation into peptide antibiotics, which then inhibit the growth of target organisms. The compound is taken up by the cells of the target organism and interferes with essential metabolic pathways, leading to cell death. Specifically, the phosphono group is thought to inhibit enzymes involved in amino acid metabolism, while the peptide moiety disrupts protein synthesis .

Comparaison Avec Des Composés Similaires

Rhizocticin A: Another peptide antibiotic produced by Bacillus subtilis, which also contains the arginyl-2-amino-5-phosphono-3-pentenoic acid moiety.

Bacilysin: A peptide antibiotic that consists of L-alanine and L-anticapsin, produced by Bacillus subtilis.

Chlorotetain: A chemically related compound with antifungal activity, produced by certain strains of Bacillus subtilis.

Uniqueness: this compound is unique due to its specific structure, which includes both an L-arginine residue and a phosphono-3-pentenoic acid moiety. This combination imparts significant biological activity, particularly in inhibiting the growth of fungi and certain bacteria. Its ability to form peptide bonds in an ATP-dependent manner also sets it apart from other similar compounds .

Activité Biologique

Arginyl-2-amino-5-phosphono-3-pentenoic acid (APPA) is a phosphono-oligopeptide that has garnered attention for its significant biological activities, particularly in the fields of microbiology and biochemistry. This article explores its synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

APPA is characterized by its unique structure, which includes a phosphono group that plays a critical role in its biological activity. The molecular formula for APPA is C11H22N5O6P, and it is synthesized primarily through enzymatic processes involving L-amino acid ligases, such as RizA from Bacillus subtilis .

Synthetic Routes:

- Enzymatic Synthesis: Utilizes ATP-dependent ligases to catalyze the formation of peptide bonds between amino acids.

- Recombinant DNA Technology: Involves cloning genes encoding necessary enzymes into host organisms like E. coli for large-scale production .

The biological activity of APPA is largely attributed to its ability to inhibit specific enzymes involved in amino acid metabolism. Notably, it has been shown to irreversibly inhibit threonine synthase (ThrC) in various bacterial species, including E. coli and Bacillus subtilis. This inhibition occurs through the formation of a covalent adduct between APPA and the enzyme .

Key Findings:

- Inhibition Kinetics: APPA demonstrated saturation kinetics with an apparent of 1.50 min and a of 100 μM when tested against ThrC .

- Structural Insights: Crystallographic studies revealed that APPA binds covalently to the PLP cofactor in ThrC, providing insights into its inhibitory mechanism .

Biological Activity

APPA exhibits a range of biological activities, particularly antimicrobial properties. It has been studied for its effectiveness against various fungi and bacteria, making it a candidate for developing new antimicrobial agents.

Antimicrobial Properties:

- Fungal Inhibition: APPA has shown significant activity against fungal strains, contributing to its potential use in treating fungal infections.

- Bacterial Resistance Mechanisms: Research indicates that certain bacterial strains have developed resistance mechanisms against APPA, which highlights the need for further studies on its efficacy and application .

Case Studies and Research Findings

Several studies have explored the biological activity of APPA in various contexts:

- Inhibition of Threonine Synthase: A study demonstrated that APPA serves as an irreversible inhibitor of ThrC in E. coli, leading to decreased threonine production and subsequent growth inhibition .

- Antimicrobial Testing: Various assays have confirmed APPA's effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent activity .

- Peptide Antibiotics Development: APPA is being investigated as a building block for synthesizing peptide antibiotics due to its unique properties that enhance antimicrobial efficacy .

Summary Table of Biological Activities

Propriétés

Numéro CAS |

114301-25-6 |

|---|---|

Formule moléculaire |

C11H22N5O6P |

Poids moléculaire |

351.30 g/mol |

Nom IUPAC |

(Z,2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-phosphonopent-3-enoic acid |

InChI |

InChI=1S/C11H22N5O6P/c12-7(3-1-5-15-11(13)14)9(17)16-8(10(18)19)4-2-6-23(20,21)22/h2,4,7-8H,1,3,5-6,12H2,(H,16,17)(H,18,19)(H4,13,14,15)(H2,20,21,22)/b4-2-/t7-,8-/m0/s1 |

Clé InChI |

BLNRPHBKOMCMBX-ABXVWLFBSA-N |

SMILES |

C(CC(C(=O)NC(C=CCP(=O)(O)O)C(=O)O)N)CN=C(N)N |

SMILES isomérique |

C(C[C@@H](C(=O)N[C@@H](/C=C\CP(=O)(O)O)C(=O)O)N)CN=C(N)N |

SMILES canonique |

C(CC(C(=O)NC(C=CCP(=O)(O)O)C(=O)O)N)CN=C(N)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Arg-APPA arginyl-2-amino-5-phosphono-3-pentenoic acid rhizocticin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.